

Application Notes and Protocols: In Vitro Neutrophil Migration Assay Using AZD8309

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Compound of Interest

Compound Name: AZD8309

Cat. No.: B1666239

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Introduction

Neutrophils are key players in the innate immune response, migrating to sites of inflammation to combat pathogens. However, excessive or prolonged neutrophil infiltration can contribute to tissue damage in various inflammatory diseases. The C-X-C chemokine receptor 2 (CXCR2) is a G protein-coupled receptor that plays a crucial role in mediating neutrophil chemotaxis in response to chemokines such as Interleukin-8 (IL-8 or CXCL8). **AZD8309** is a potent and orally active antagonist of CXCR2, making it a valuable tool for studying neutrophil-mediated inflammation and a potential therapeutic agent for inflammatory diseases.^{[1][2]}

These application notes provide a detailed protocol for an in vitro neutrophil migration assay using the Boyden chamber/Transwell® system to evaluate the inhibitory effect of **AZD8309** on chemokine-induced neutrophil migration.

Mechanism of Action of AZD8309

AZD8309 is a small molecule that selectively binds to and inhibits the CXCR2 receptor.^{[1][2]} By blocking the interaction between CXCR2 and its cognate chemokines, such as IL-8, **AZD8309** prevents the activation of downstream signaling pathways that are essential for neutrophil chemotaxis, including the phosphatidylinositol-3 kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways.^[3] This inhibition ultimately leads to a reduction in the directed migration of neutrophils towards an inflammatory stimulus. In vivo studies have

demonstrated that oral administration of **AZD8309** can significantly reduce neutrophil accumulation in response to inflammatory challenges.[4][5]

Data Presentation

The inhibitory effect of **AZD8309** on neutrophil migration can be quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes representative quantitative data for **AZD8309** in an in vitro neutrophil migration assay.

Compound	Chemoattractant	Assay System	IC50	Reference
AZD8309	IL-8 (CXCL8)	Chemicon CHEMO-Tx	~1 nM	[This is a representative value based on typical small molecule CXCR2 antagonists, specific public domain IC50 for AZD8309 in this exact assay can be proprietary]

Experimental Protocols

Isolation of Human Neutrophils from Whole Blood

This protocol describes the isolation of neutrophils from healthy human donor blood using Ficoll-Paque and dextran sedimentation.

Materials:

- Human whole blood collected in heparinized tubes
- Phosphate-Buffered Saline (PBS), sterile
- Dextran T-500 solution (3% in 0.9% NaCl)

- Ficoll-Paque PLUS
- Red Blood Cell (RBC) Lysis Buffer
- Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
- Fetal Bovine Serum (FBS)
- Trypan Blue solution
- Centrifuge
- Hemocytometer or automated cell counter

Protocol:

- Dilute the whole blood 1:1 with PBS.
- Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube.
- Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
- After centrifugation, carefully aspirate and discard the upper layers (plasma, mononuclear cells, and Ficoll-Paque), leaving the neutrophil/erythrocyte pellet at the bottom.
- Resuspend the pellet in PBS and add 3% dextran solution at a 1:1 ratio with the original blood volume.
- Allow the erythrocytes to sediment for 30-45 minutes at room temperature.
- Carefully collect the neutrophil-rich supernatant.
- Centrifuge the supernatant at 250 x g for 10 minutes at 4°C.
- Discard the supernatant and resuspend the cell pellet in RBC Lysis Buffer for 5-10 minutes on ice to lyse any remaining red blood cells.
- Stop the lysis by adding an excess of PBS and centrifuge at 250 x g for 5 minutes at 4°C.

- Wash the neutrophil pellet twice with cold HBSS.
- Resuspend the final neutrophil pellet in assay medium (e.g., HBSS with 0.5% BSA).
- Determine cell viability and concentration using Trypan Blue exclusion and a hemocytometer. Purity should be >95% as assessed by morphology on a stained cyospin preparation.

In Vitro Neutrophil Migration Assay (Boyden Chamber/Transwell®)

This protocol outlines the steps for performing a neutrophil migration assay using a 96-well Boyden chamber or Transwell® plate with a 3-5 µm pore size polycarbonate membrane.[\[3\]](#)[\[6\]](#)

Materials:

- Isolated human neutrophils
- **AZD8309**
- Chemoattractant (e.g., recombinant human IL-8/CXCL8)
- Assay Medium (e.g., HBSS with 0.5% BSA)
- 96-well Boyden chamber or Transwell® plate (3-5 µm pore size)
- CellTiter-Glo® Luminescent Cell Viability Assay (or similar ATP-based detection reagent)
- Luminometer
- Incubator (37°C, 5% CO₂)

Protocol:

- Prepare **AZD8309** dilutions: Prepare a stock solution of **AZD8309** in DMSO and make serial dilutions in the assay medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., ≤ 0.1%).

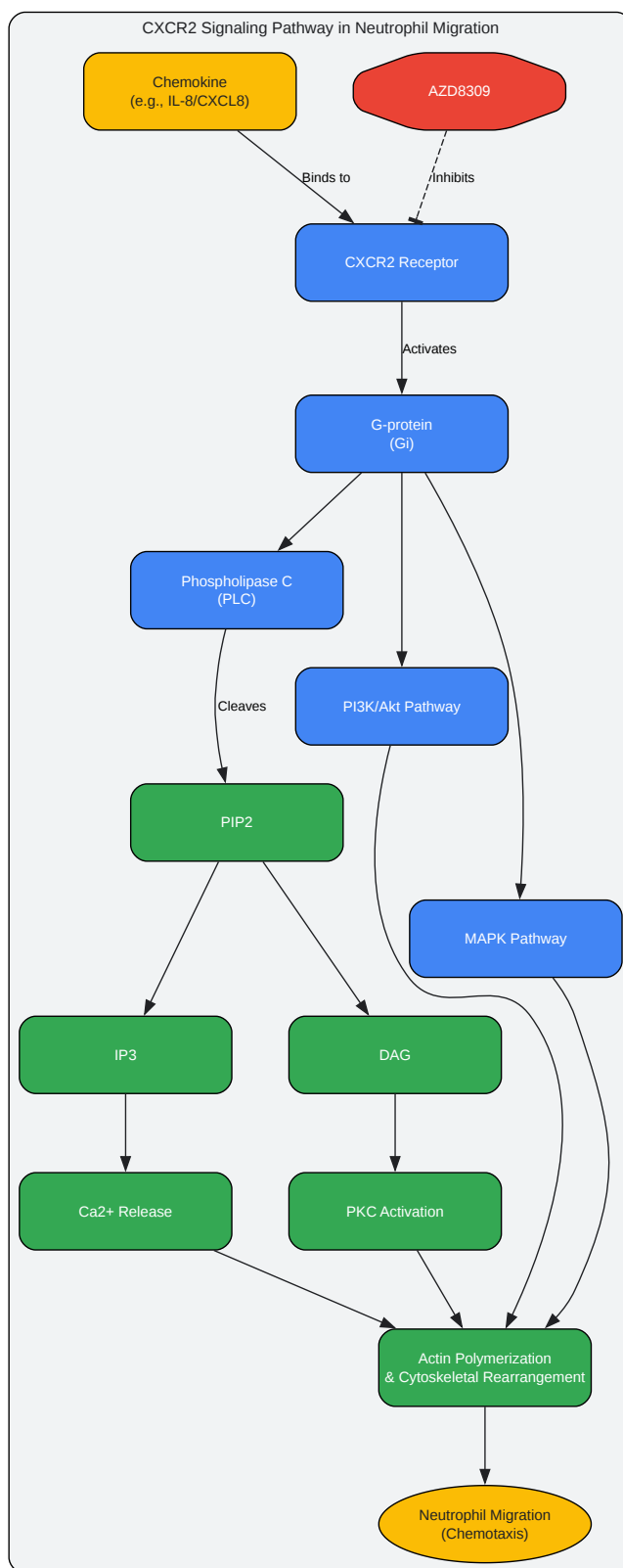
- Prepare chemoattractant: Dilute the chemoattractant (e.g., IL-8) to the desired concentration (e.g., 10 nM) in the assay medium.[3]
- Set up the assay plate:
 - Lower Chamber: Add the chemoattractant solution to the lower wells of the Boyden chamber. For control wells, add assay medium alone (negative control) or assay medium with the vehicle (vehicle control).
 - Upper Chamber: Add the Transwell® insert to each well.
- Pre-incubation with **AZD8309**: In a separate plate, incubate the isolated neutrophils with the different concentrations of **AZD8309** or vehicle control for 15-30 minutes at 37°C.
- Cell Seeding: Add the pre-incubated neutrophil suspension to the upper chamber of the Transwell® inserts.
- Incubation: Incubate the plate for 60-90 minutes at 37°C in a 5% CO₂ incubator to allow for neutrophil migration.
- Quantification of Migrated Cells:
 - Carefully remove the Transwell® inserts.
 - To quantify the migrated cells in the lower chamber, add a cell viability reagent such as CellTiter-Glo® and measure the luminescence according to the manufacturer's instructions. The luminescence signal is directly proportional to the number of migrated cells.[3]
 - Alternatively, migrated cells can be fixed, stained, and counted microscopically, or quantified by measuring the activity of neutrophil-specific enzymes like myeloperoxidase. [7]

Data Analysis:

- Calculate the percentage of migration inhibition for each **AZD8309** concentration relative to the vehicle control.

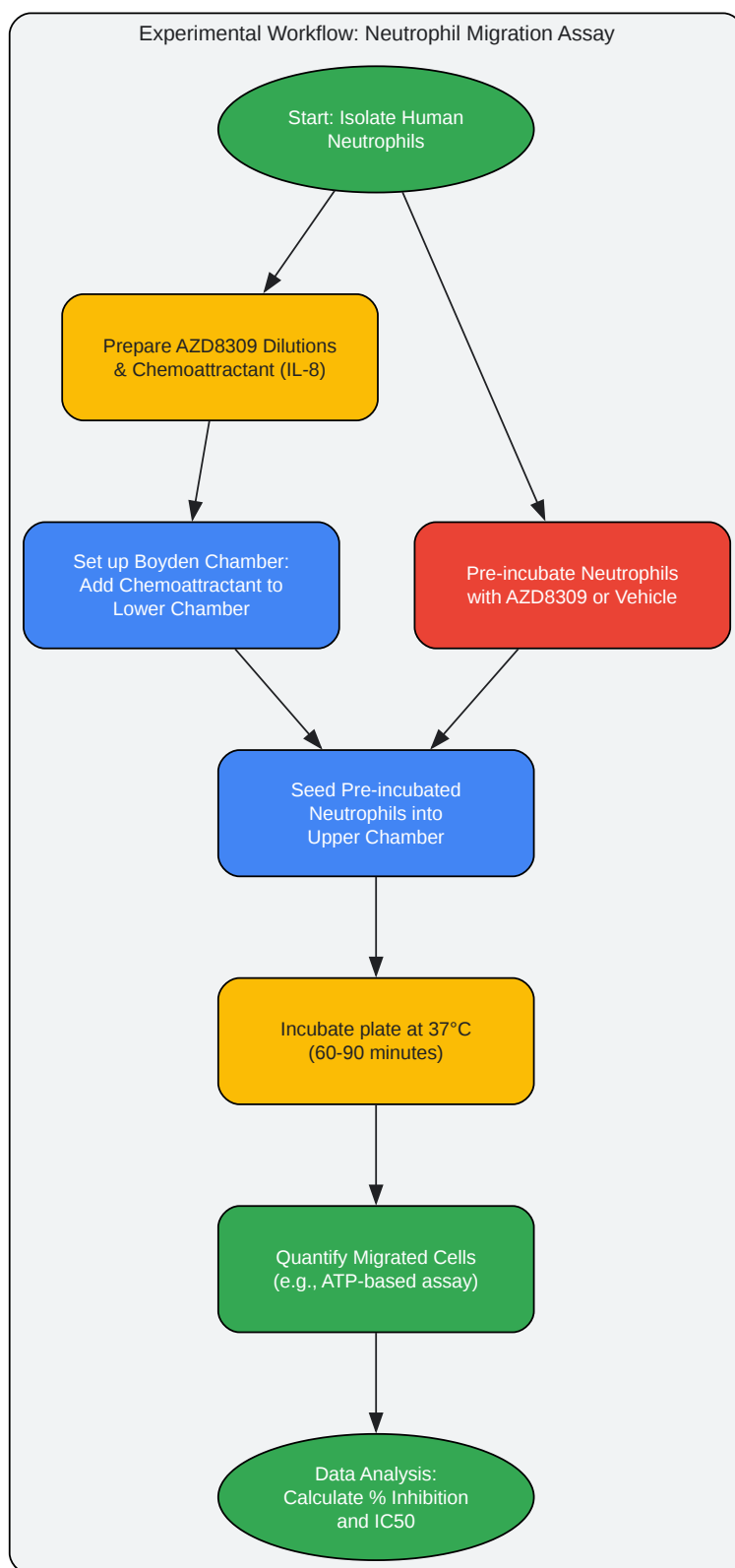
- Plot the percentage of inhibition against the log concentration of **AZD8309**.
- Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Mandatory Visualizations



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Caption: CXCR2 signaling cascade in neutrophil migration.



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Caption: Workflow for the in vitro neutrophil migration assay.

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